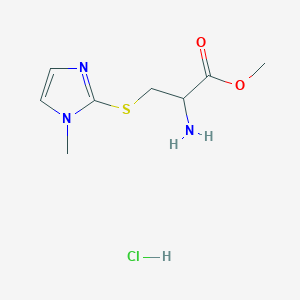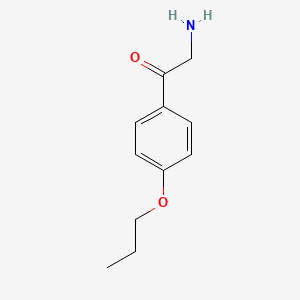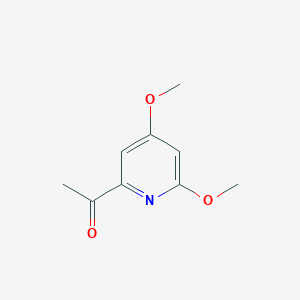
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative that features a difluoromethyl group attached to a dihydropyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed difluoromethyl-dihydropyridinone scaffold. One common method involves the use of boronic acid reagents in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming cyclic esters or other adducts. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the difluoromethyl group.
(4-Fluorophenyl)boronic acid: Similar in structure but contains only one fluorine atom.
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Lacks the difluoromethyl group, which may affect its reactivity and applications.
Uniqueness: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the boronic acid group.
Eigenschaften
Molekularformel |
C6H6BF2NO3 |
|---|---|
Molekulargewicht |
188.93 g/mol |
IUPAC-Name |
[1-(difluoromethyl)-2-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-1-2-4(5(10)11)7(12)13/h1-3,6,12-13H |
InChI-Schlüssel |
SKXFBIISYSNUBA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN(C1=O)C(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)



![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)






![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

